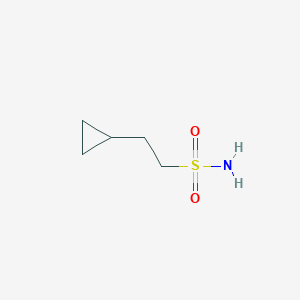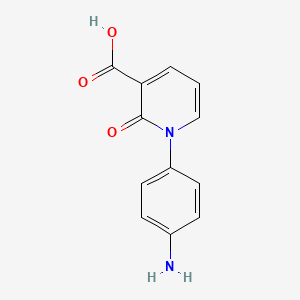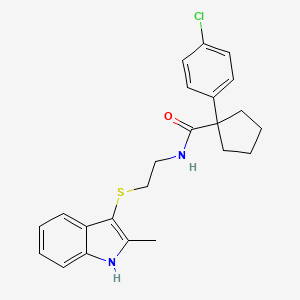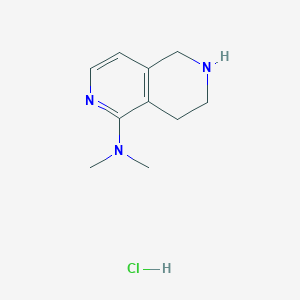![molecular formula C15H12N2O3S2 B2489390 N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 1321874-16-1](/img/structure/B2489390.png)
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide is a compound involving a thiophene derivative. Thiophene derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. For example, Amr et al. (2010) describe the synthesis of novel thiophene derivatives using 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile as starting materials (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using spectroscopic methods like IR, NMR, and MS, as well as elemental analysis. For instance, the crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was determined using X-ray diffraction, showcasing the importance of such techniques in understanding molecular structures (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, forming a range of compounds with potential biological activities. For example, synthesis involving condensation reactions and cyclization processes are common in the formation of these derivatives (Saeed, 2009).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Application
Synthesis and Biological Activity : Research on benzothiazole and thiophene derivatives has shown that these compounds can be synthesized for various applications, including as anti-inflammatory, analgesic, and antimicrobial agents. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, benzothiazole-isothiourea derivatives have been evaluated for their antioxidant activity in models of acetaminophen-induced hepatotoxicity, showcasing the potential for these compounds in therapeutic applications (Laura C. Cabrera-Pérez et al., 2016).
Antimicrobial and Docking Studies : Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and assessed for their antimicrobial activity, highlighting the role of thiophene derivatives in developing new antimicrobial agents (YN Spoorthy et al., 2021). These studies include docking studies to understand how these compounds interact with biological targets, providing a foundation for the development of more effective therapeutic agents.
Anti-Tumor Activities : Further research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potential anti-tumor agents. For instance, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes exhibited promising activities against hepatocellular carcinoma (HepG2) cell lines (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).
Corrosion Inhibition : Benzothiazole derivatives have also been studied for their application in corrosion inhibition, particularly for carbon steel in acidic environments. This demonstrates the versatility of benzothiazole and thiophene derivatives beyond pharmacological applications, extending into materials science and engineering (Zhiyong Hu et al., 2016).
Mécanisme D'action
Target of Action
SR-01000909229, also known as SR-9009, is a REV-ERB agonist . The primary targets of this compound are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in maintaining the body’s circadian rhythms .
Mode of Action
SR-9009 interacts with its targets by acting as a Rev-ErbA agonist . It mimics the effects of androgens on specific tissues, modulating normal metabolism processes and energy utilization in the body . It has been demonstrated that SR-9009 is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Biochemical Pathways
It is known that the compound increases exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that SR-9009 may influence pathways related to energy metabolism and cellular respiration.
Pharmacokinetics
Understanding the pharmacokinetics of a drug is crucial as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
The molecular and cellular effects of SR-9009’s action are primarily related to its role as a REV-ERB agonist. By binding to and activating these receptors, SR-9009 can influence a variety of biological processes, including circadian rhythms, metabolism, and possibly even cancer cell viability .
Action Environment
The efficacy and stability of SR-9009, like many drugs, can be influenced by a variety of environmental factors. These may include temperature, humidity, and the presence of other substances in the body . .
Propriétés
IUPAC Name |
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-17-9-7-10-11(20-5-4-19-10)8-13(9)22-15(17)16-14(18)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWBWOHFFQKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)





![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)
![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)
![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)



